1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol is an organic compound that features both an imidazole ring and a phenyl group
Preparation Methods
The synthesis of 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol can be achieved through several routes. One common method involves the alkylation of 1-methylimidazole with a suitable phenylpropanol derivative under basic conditions. Industrial production methods often utilize acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The imidazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol can be compared with other imidazole-containing compounds such as:
1-Methylimidazole: A simpler compound with similar basicity and reactivity.
2-Phenylimidazole: Another imidazole derivative with a phenyl group at a different position.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-10-14-9-12(15)13(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,13,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULNFYJJEVKDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.